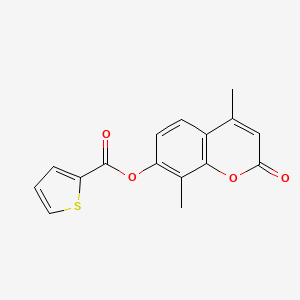
4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
描述
4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities. This particular compound combines the coumarin structure with a thiophene carboxylate moiety, which may enhance its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves the esterification of 7-hydroxy-4,8-dimethylcoumarin with 2-thiophenecarboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.
化学反应分析
Types of Reactions
4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated derivatives.
科学研究应用
4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties.
作用机制
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. The thiophene carboxylate group may enhance the compound’s binding affinity to specific proteins, contributing to its biological activities. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 7-hydroxy-4-methylcoumarin
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of both the coumarin and thiophene carboxylate moieties
属性
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S/c1-9-8-14(17)20-15-10(2)12(6-5-11(9)15)19-16(18)13-4-3-7-21-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVJZKADVWYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-BUTOXYPHENOXY)ETHYL]-4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANAMIDE](/img/structure/B4187891.png)
![1-[4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B4187898.png)
![5-{[4-(Ethoxycarbonyl)phenyl]amino}-2-(4-methoxyphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate](/img/structure/B4187903.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B4187910.png)
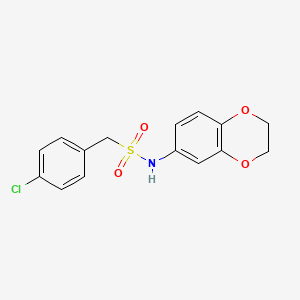
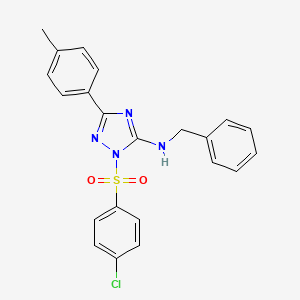

![N-[5-methoxy-2-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4187936.png)

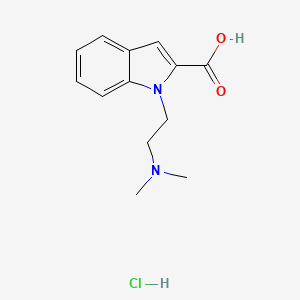
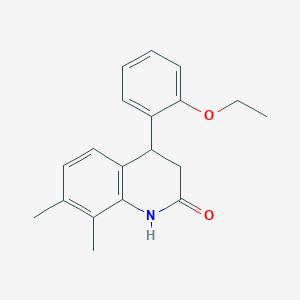
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4187983.png)
![N-[1-oxo-3-phenyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]benzamide](/img/structure/B4187984.png)
![N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride](/img/structure/B4187991.png)
